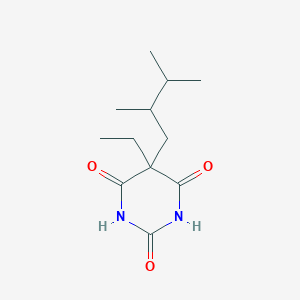
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate is an organic compound belonging to the class of cyclopropane carboxylates. This compound is characterized by its cyclopropane ring, which is substituted with two chlorine atoms and a phenyl group, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate typically involves the reaction of phenylcyclopropane with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as thiophenolate, leading to the formation of di(phenylthio) derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Ring-Opening Reactions: Under acidic or basic conditions, the cyclopropane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Sodium thiophenolate in methanol is commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Di(phenylthio) derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Ring-Opening: Linear or branched carboxylic acids or esters.
Scientific Research Applications
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic substitution and ring-opening reactions, leading to the formation of biologically active intermediates.
Comparison with Similar Compounds
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Cycloprothrin: A related compound with a cyano group and phenoxyphenyl substituent.
Permethrin: A well-known insecticide with a similar cyclopropane structure but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
39872-20-3 |
|---|---|
Molecular Formula |
C11H10Cl2O2 |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
methyl 2,2-dichloro-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10Cl2O2/c1-15-10(14)9-8(11(9,12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
InChI Key |
BRJBXJNEVALXNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C1(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
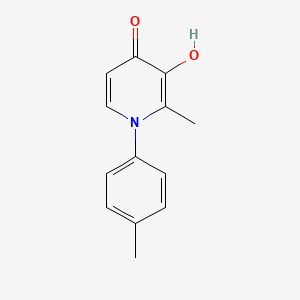
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
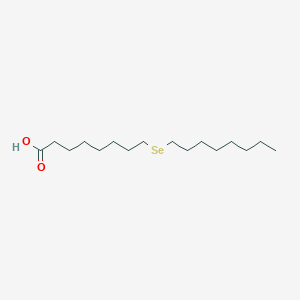
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)

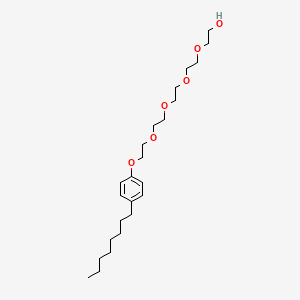
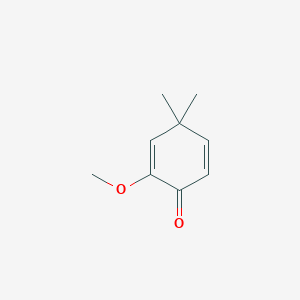
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
